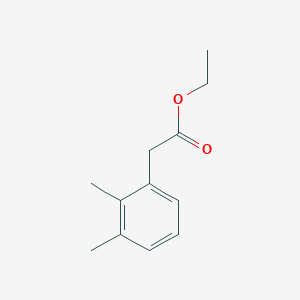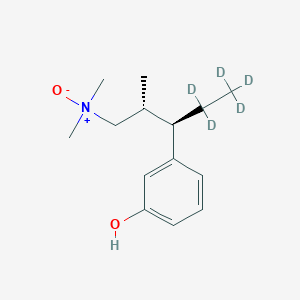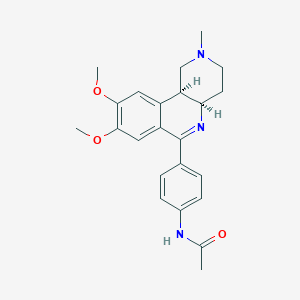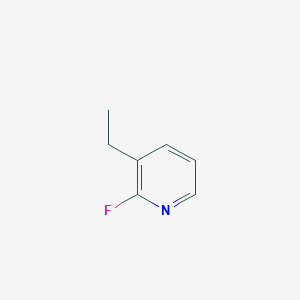
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of tetrahydro-β-carbolines, which are characterized by a tricyclic structure consisting of an indole ring fused to a piperidine ring. The presence of a trichloromethyl group at the 1-position adds to its distinctiveness and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-β-carboline core
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboline derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbolines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1,2,3,4-Tetrahydro-β-carboline: Lacks the trichloromethyl group, resulting in different reactivity and biological activity.
1-Benzyl-1,2,3,4-Tetrahydro-β-carboline: Contains a benzyl group instead of a trichloromethyl group, leading to distinct chemical properties.
Uniqueness
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline is unique due to the presence of the trichloromethyl group, which imparts specific reactivity and potential biological activities not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H11Cl3N2 |
|---|---|
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
(1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m0/s1 |
InChI-Schlüssel |
DPPAKKMPHBZNQA-NSHDSACASA-N |
Isomerische SMILES |
C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)


![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
